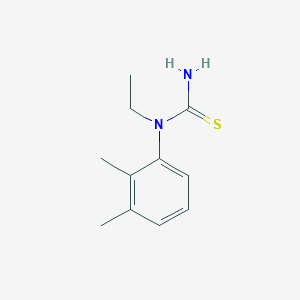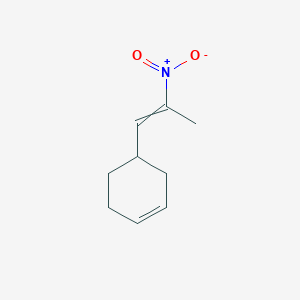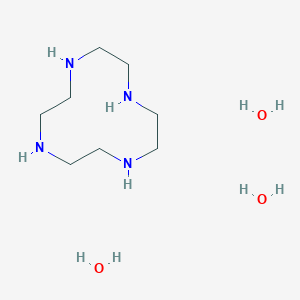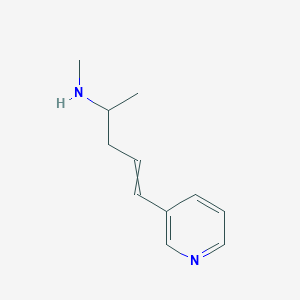
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple indole units, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- typically involves the reaction of indole derivatives with aldehydes under acidic conditions. One common method is the solvent-free addition of indole to aldehydes, which can be catalyzed by calcium oxide (CaO) in the presence of paraformaldehyde . This reaction is carried out under neat conditions, meaning no solvent is used, which makes the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction can produce indole-3-methanol.
Scientific Research Applications
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- involves its interaction with various molecular targets and pathways. It is known to suppress cell proliferation and induce apoptosis in cancer cells . The compound’s electron-rich indole rings allow it to interact with electrophilic sites in biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative used as a precursor in organic synthesis.
1H-Indole-3-propanoic acid: Known for its biological activity and used in medicinal chemistry.
1H-Indol-3-ylmethanamine: Utilized in the synthesis of various bioactive compounds.
Uniqueness
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl- is unique due to its multiple indole units, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.
Properties
CAS No. |
444144-68-7 |
|---|---|
Molecular Formula |
C26H21N3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[bis(1H-indol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C26H21N3/c1-29-16-22(19-10-4-7-13-25(19)29)26(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h2-16,26-28H,1H3 |
InChI Key |
BFNZXOWICUDYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
